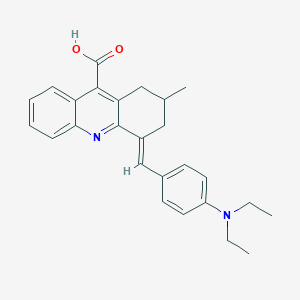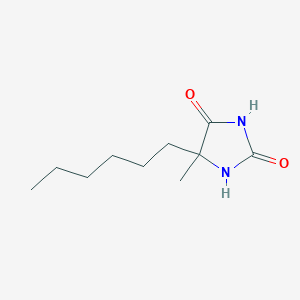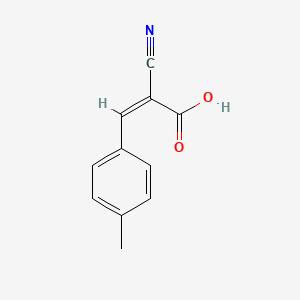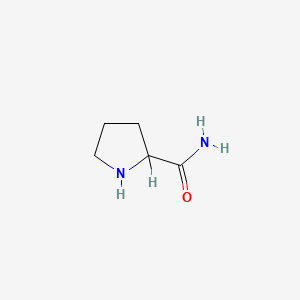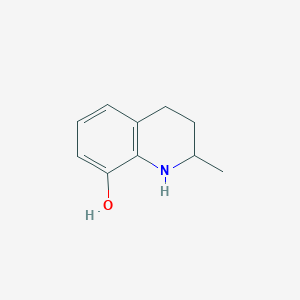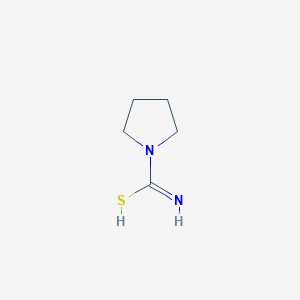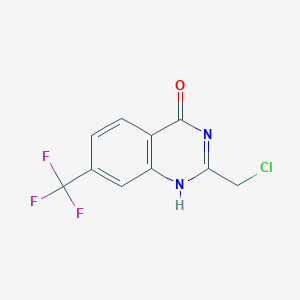
2-(chloromethyl)-7-(trifluoromethyl)-1H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one . This compound has a molecular formula of C10H6ClF3N2O and a molecular weight of 262.62 g/mol . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
化学反应分析
2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming different products.
Addition Reactions: The trifluoromethyl group can participate in addition reactions, particularly with electrophiles.
Common reagents and conditions used in these reactions would depend on the specific transformation desired. For example, nucleophilic substitution might involve reagents like sodium hydroxide or potassium carbonate under reflux conditions.
科学研究应用
2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one is primarily used in proteomics research . Its applications in scientific research include:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, although not currently used for diagnostic or therapeutic purposes.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The specific mechanism of action for 2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The pathways involved would depend on the specific biological context in which the compound is used.
相似化合物的比较
2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one can be compared with other quinazolinone derivatives. Similar compounds include:
- 2-(chloromethyl)-4(3H)-quinazolinone
- 7-(trifluoromethyl)-4(3H)-quinazolinone
These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The presence of the trifluoromethyl group in 2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets.
属性
IUPAC Name |
2-(chloromethyl)-7-(trifluoromethyl)-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O/c11-4-8-15-7-3-5(10(12,13)14)1-2-6(7)9(17)16-8/h1-3H,4H2,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSZOKPUYPFKLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=NC2=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=NC2=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
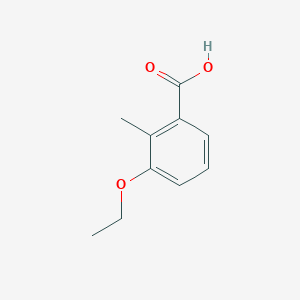
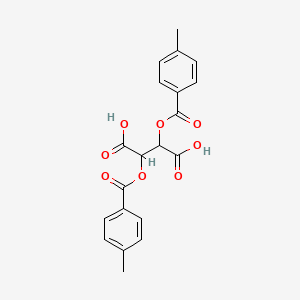
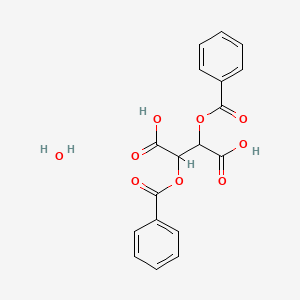
![3-[2-[(2E)-2-[(2-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]-6-methoxychromen-2-one](/img/structure/B7777063.png)
![ethyl 2-amino-1-(3-aminopropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7777066.png)
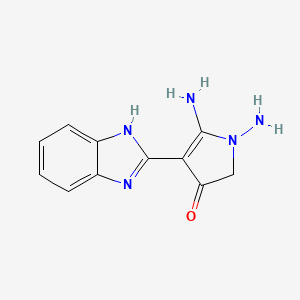
![ethyl 3-amino-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7777071.png)
![2-Oxo-6-thia-1,8-diazatricyclo[7.4.0.0,3,7]trideca-3(7),4,8,10,12-pentaene-5-carbohydrazide](/img/structure/B7777077.png)
